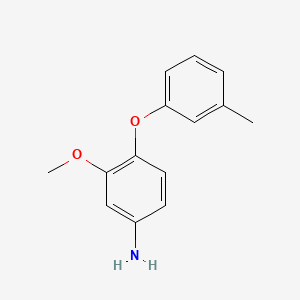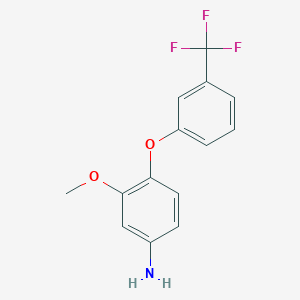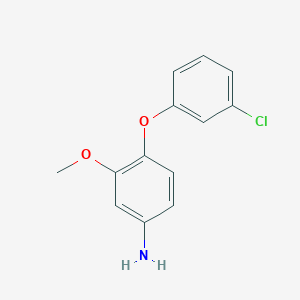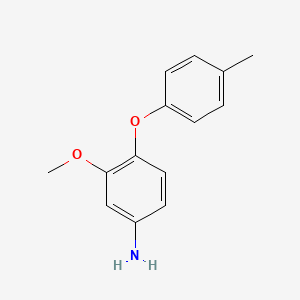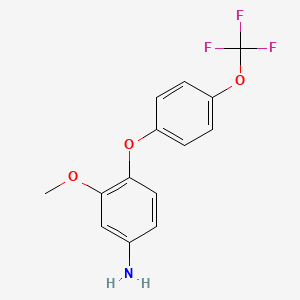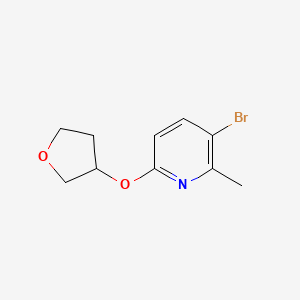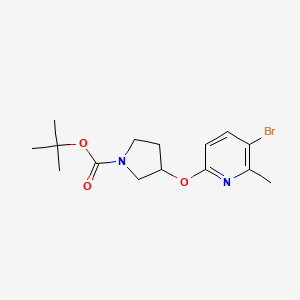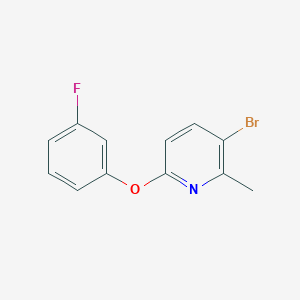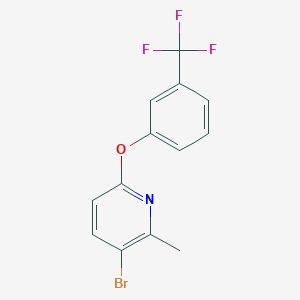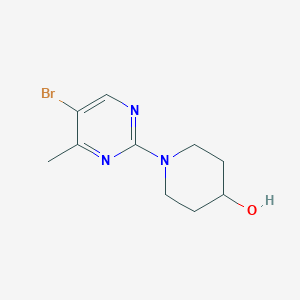
1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H14BrN3O It is characterized by the presence of a bromine atom, a methyl group attached to a pyrimidine ring, and a piperidin-4-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 5-bromo-4-methylpyrimidine with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
化学反应分析
Types of Reactions
1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(4-methylpyrimidin-2-yl)piperidin-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-one.
Reduction: 1-(4-Methylpyrimidin-2-yl)piperidin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the piperidin-4-ol moiety play crucial roles in its binding affinity and activity. The exact pathways involved would vary based on the context of its use.
相似化合物的比较
Similar Compounds
1-(4-Methylpyrimidin-2-yl)piperidin-4-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(5-Chloro-4-methylpyrimidin-2-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
1-(5-Fluoro-4-methylpyrimidin-2-yl)piperidin-4-ol: Contains a fluorine atom, potentially altering its electronic properties and reactivity.
Uniqueness
1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s overall properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
属性
IUPAC Name |
1-(5-bromo-4-methylpyrimidin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-7-9(11)6-12-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTXJQUFDOYWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
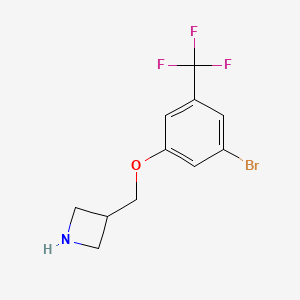
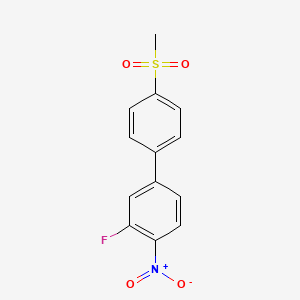
![4'-(Benzyloxy)-3-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213985.png)
![4'-(Benzyloxy)-3-ethoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213991.png)
![4'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213996.png)
